4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core fused with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate can be synthesized from cinnamic acid and thionyl chloride . The subsequent steps involve the reaction of this intermediate with appropriate quinoxaline derivatives under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the benzothiophene or quinoxaline rings.
Scientific Research Applications
4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzo[b]thiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
Benzo[b]thiophene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its fused ring structure, which combines the properties of both quinoxaline and benzothiophene moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(3-chloro-1-benzothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-15-10-5-1-4-8-13(10)23-16(15)17(22)20-9-14(21)19-11-6-2-3-7-12(11)20/h1-8H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWSPAHSANJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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